

Application Notes and Protocols for the Quantification of Azafrin in Plant Extracts

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Compound of Interest

Compound Name: Azafrin

Cat. No.: B1237201

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These application notes provide a comprehensive guide to the quantification of **azafrin**, a bioactive apocarotenoid, in plant extracts. The protocols detailed below cover extraction and analytical procedures, specifically tailored for accurate and reproducible results.

Introduction

Azafrin is a natural carotenoid pigment found in the roots and rhizomes of several plant species, notably in the families Scrophulariaceae and Orobanchaceae. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including antioxidant and cardioprotective effects. Accurate quantification of **azafrin** in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development.

This document outlines a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of **azafrin**. Additionally, it provides a detailed protocol for the efficient extraction of **azafrin** from plant materials.

Quantitative Data Summary

The concentration of **azafrin** can vary significantly depending on the plant species, geographical location, and harvesting time. While comprehensive comparative data is limited, studies have focused on specific **azafrin**-rich plants.

Plant Species	Plant Part	Extraction Solvent	Reported Azafrin Content	Reference
Alectra parasitica var. chitrakutensis	Rhizomes	Methanol	Quantification performed, but specific values not detailed in abstract. [1]	[1]
Escobedia grandiflora	Roots	Not Specified	Azafrin identified as the main pigment, but quantitative data not specified.	

Experimental Protocols

Protocol 1: Extraction of Azafrin from Plant Material

This protocol describes a general method for the extraction of **azafrin** from dried and powdered plant material. Optimization of parameters such as solvent-to-solid ratio, extraction time, and temperature may be necessary for different plant matrices.

Materials and Reagents:

- Dried and finely powdered plant material (e.g., rhizomes, roots)
- Methanol (HPLC grade)
- Petroleum ether (ACS grade)
- Soxhlet apparatus or ultrasonic bath
- Rotary evaporator
- Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filter)
- Volumetric flasks

- Analytical balance

Procedure:

- Sample Preparation: Weigh accurately about 5 g of the dried, powdered plant material.
- Extraction:
 - Soxhlet Extraction: Place the powdered plant material in a thimble and extract with methanol in a Soxhlet apparatus for 3-4 hours.^[2]
 - Ultrasonic Extraction: Alternatively, place the powder in a flask with a suitable volume of methanol (e.g., 1:10 solid-to-liquid ratio) and sonicate for 30-60 minutes at room temperature.
- Filtration: Filter the methanolic extract through Whatman No. 1 filter paper to remove solid plant debris.
- Solvent Partitioning (Optional Purification Step):
 - Concentrate the methanolic extract using a rotary evaporator.
 - Partition the concentrated extract with petroleum ether to remove non-polar impurities. Discard the petroleum ether layer. This step may be repeated 2-3 times.
- Final Preparation:
 - Evaporate the methanol from the purified extract to dryness under reduced pressure.
 - Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL).
 - Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

Protocol 2: Quantification of Azafrin by RP-HPLC

This protocol outlines a validated RP-HPLC method for the quantitative analysis of **azafrin**.^[1]

Instrumentation and Conditions:

- HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: An isocratic or gradient mixture of methanol, acetonitrile, and water. A starting point could be a mixture of methanol and water. The exact ratio should be optimized for best separation.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: **Azafrin** has a characteristic absorption maximum around 450 nm which should be used for detection.
- Injection Volume: 20 μ L.
- Column Temperature: Ambient or controlled at 25°C.

Preparation of Standard Solutions:

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of **azafrin** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.^[2]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations in the expected range of the samples (e.g., 10, 20, 40, 60, 80 μ g/mL).

Calibration Curve:

- Inject each working standard solution into the HPLC system.
- Record the peak area for each concentration.
- Construct a calibration curve by plotting the peak area versus the concentration of the **azafrin** standards.
- Determine the linearity of the response and the correlation coefficient (R^2), which should be ≥ 0.999 .

Sample Analysis:

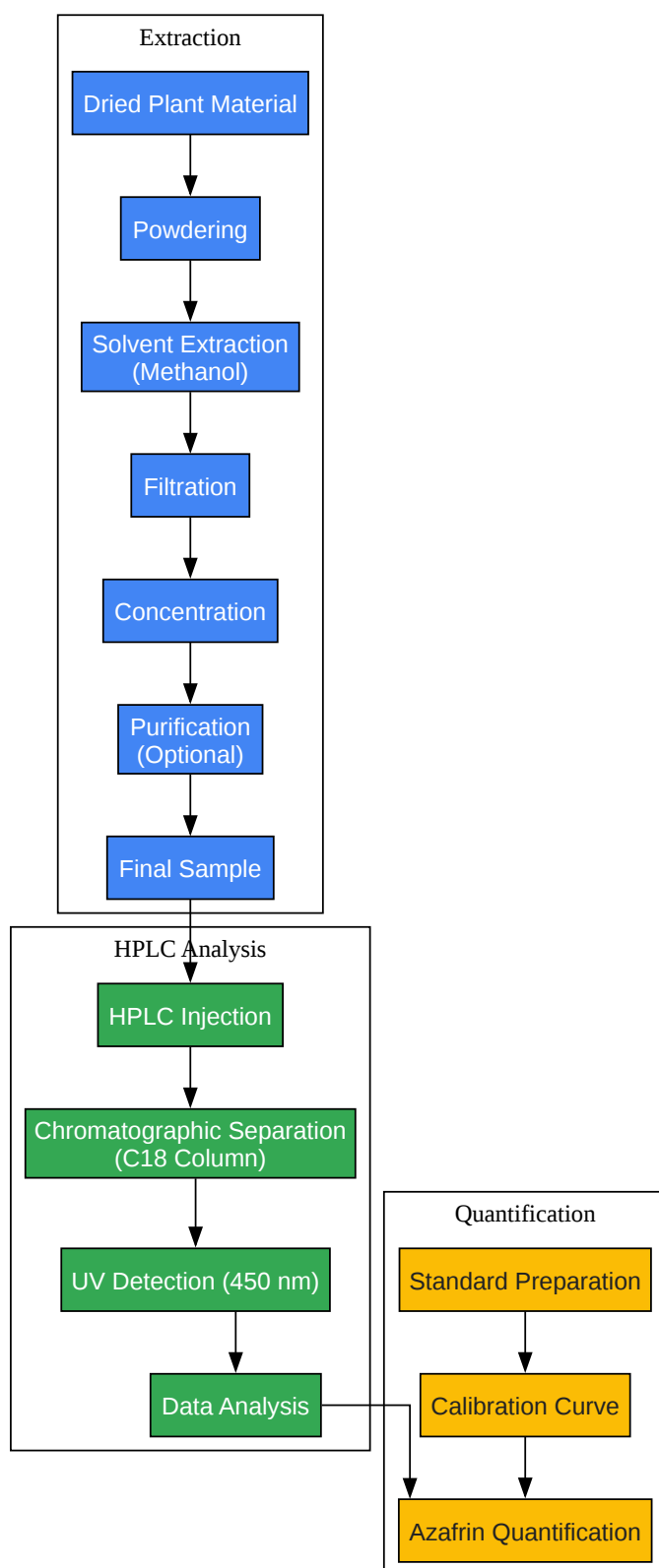
- Inject the prepared plant extract solution into the HPLC system.
- Identify the **azafrin** peak in the sample chromatogram by comparing the retention time with that of the **azafrin** standard.
- Calculate the concentration of **azafrin** in the sample using the regression equation from the calibration curve.

Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as:

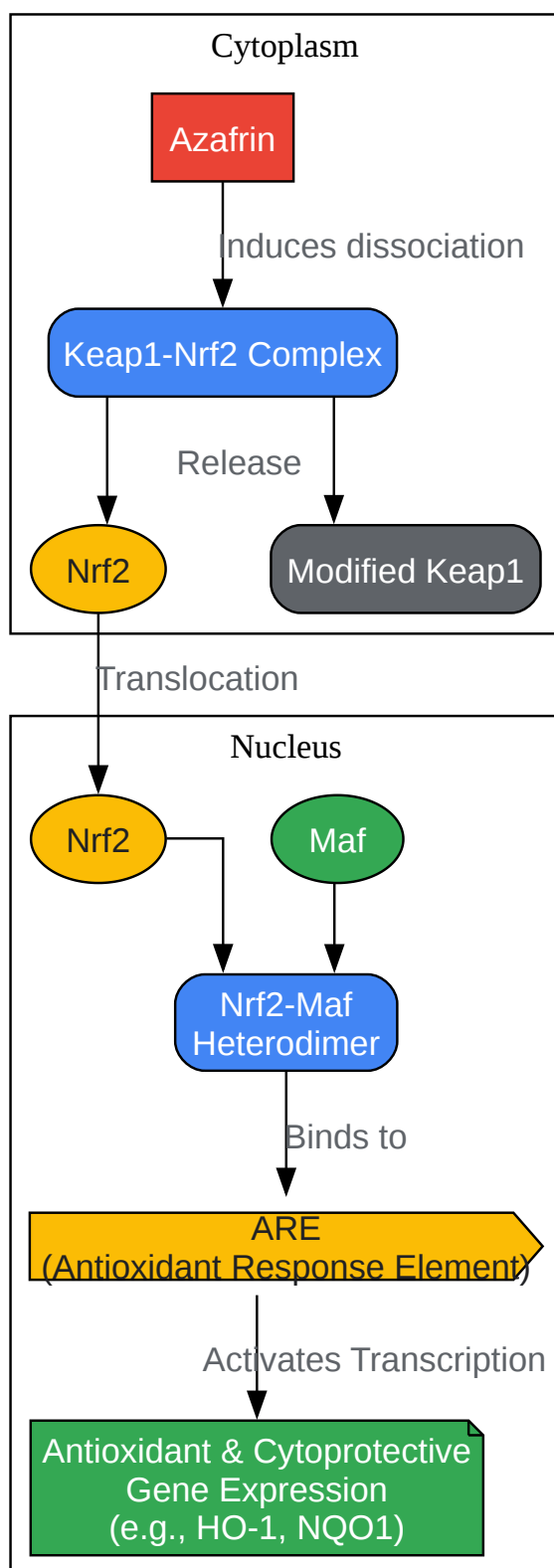
- **Specificity:** Ensure that the **azafrin** peak is well-resolved from other components in the extract.
- **Linearity:** Establish a linear relationship between concentration and peak area over a defined range.
- **Accuracy:** Determine the closeness of the measured value to the true value, often assessed by recovery studies.
- **Precision:** Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

Visualizations



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Caption: Experimental workflow for **azafrin** quantification.



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Caption: **Azafrin**-mediated activation of the Nrf2-ARE signaling pathway.

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References

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